2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole
Overview
Description
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole is a complex organic compound characterized by the presence of multiple fluorine atoms and a benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole typically involves the reaction of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl derivatives with benzimidazole under specific conditions. One common method includes the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or sulfides.
Scientific Research Applications
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenol: A related compound with similar fluorinated phenyl groups.
2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzyl bromide: Another fluorinated derivative used in similar applications.
2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine: A compound with a hydrazine group instead of a benzimidazole core.
Uniqueness
The uniqueness of 2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole lies in its combination of a highly fluorinated phenyl group with a benzimidazole core. This structure imparts unique chemical and physical properties, such as high stability, specific reactivity, and potential biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F7N2S/c15-8-7(14(19,20)21)9(16)11(18)12(10(8)17)24-13-22-5-3-1-2-4-6(5)23-13/h1-4H,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPARKDDDPHLNKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F7N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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